molecular formula C13H15NO3 B3163910 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 886967-70-0

3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3163910
CAS No.: 886967-70-0
M. Wt: 233.26 g/mol
InChI Key: ZJWKFUQHRGKTOA-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxylic acid group and a phenyl ring substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-(Propan-2-yl)benzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the oxazole ring

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and oxidation processes. The scalability of the synthesis is also considered to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1,2-oxazole-5-carboxylic acid: Lacks the phenyl and isopropyl groups, resulting in different chemical and biological properties.

    3-Phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Similar structure but without the isopropyl group, which may affect its reactivity and biological activity.

    3-[4-(Methyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid: Contains a methyl group instead of an isopropyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of the isopropyl group on the phenyl ring of 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid distinguishes it from similar compounds. This structural feature can influence its reactivity, solubility, and biological activity, making it a unique compound with specific applications in research and industry.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)9-3-5-10(6-4-9)11-7-12(13(15)16)17-14-11/h3-6,8,12H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWKFUQHRGKTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163983
Record name 4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886967-70-0
Record name 4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886967-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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